アリザリンフルオレンブルー二水和物

概要

説明

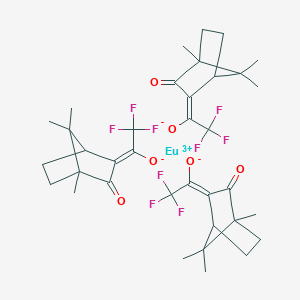

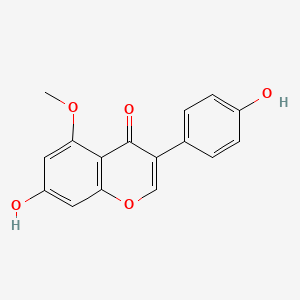

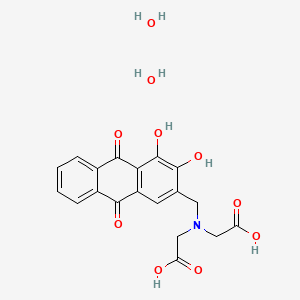

Alizarin fluorine Blue dihydrate: is a chemical compound with the empirical formula C19H15NO8·2H2O. It is also known by several synonyms, including (3,4-Dihydroxy-2-anthraquinonyl)methyliminodiacetic acid dihydrate and Alizarin Fluorine Blue . This compound is primarily used as an indicator in various analytical applications, particularly for the colorimetric determination of fluoride .

科学的研究の応用

Chemistry: In chemistry, alizarin complexone dihydrate is used as a reagent for the colorimetric determination of fluoride ions. Its ability to form stable, colored complexes with fluoride makes it a valuable tool in analytical chemistry .

Biology and Medicine: In biological research, alizarin complexone dihydrate is used as a staining agent to detect calcium deposits in tissues. This application is particularly useful in studies related to bone formation and mineralization .

Industry: In industrial applications, alizarin complexone dihydrate is used in the production of dyes and pigments. Its ability to form stable complexes with metal ions is leveraged to create vibrant and durable colors .

作用機序

Target of Action

Alizarin Fluorine Blue Dihydrate, also known as Alizarin Complexone Dihydrate or 125453K6LV, primarily targets fluoride ions . It is used for the colorimetric determination of fluoride .

Mode of Action

The interaction of Alizarin Fluorine Blue Dihydrate with its target, fluoride ions, is based on selective adsorption . The compound is loaded onto an ion-exchange resin, which effectively adsorbs fluoride ions in both batch and column operations . The fluoride ions adsorbed can be eluted completely with a small volume of 1 M sodium hydroxide .

Biochemical Pathways

Alizarin Fluorine Blue Dihydrate is part of the hydroxyanthraquinones class of organic compounds . These compounds contain a hydroxyanthraquinone moiety, which consists of an anthracene bearing a quinone and a hydroxyl group . .

Pharmacokinetics

It’s known that the compound is practically insoluble at 20 °c , which could impact its bioavailability.

Result of Action

The primary result of Alizarin Fluorine Blue Dihydrate’s action is the selective adsorption and subsequent determination of fluoride ions . This allows for the concentration of fluoride ions to be determined using an ion-selective electrode .

Action Environment

The action, efficacy, and stability of Alizarin Fluorine Blue Dihydrate can be influenced by environmental factors. For instance, it’s known that the compound should be stored in a dry, cool, and well-ventilated place . Additionally, it’s important to avoid dust formation and ensure adequate ventilation when handling the compound . The compound’s solubility could also be affected by temperature .

生化学分析

Biochemical Properties

Alizarin fluorine Blue dihydrate plays a significant role in biochemical reactions, particularly in the detection and quantification of fluoride ions. It interacts with lanthanum or cesium (III) ions to form a red chelate, which subsequently reacts with fluoride ions to produce a blue complex . This interaction is crucial for the colorimetric determination of fluoride, as the intensity of the blue color correlates with the concentration of fluoride ions present. The compound’s ability to form stable complexes with metal ions makes it a valuable tool in various biochemical assays.

Molecular Mechanism

At the molecular level, Alizarin fluorine Blue dihydrate exerts its effects through the formation of stable complexes with metal ions and fluoride. The binding interactions between the compound and these ions are essential for its function as a colorimetric indicator. The formation of the blue ternary complex with fluoride ions involves specific binding sites on the compound, which facilitate the detection and quantification of fluoride in various samples . Additionally, the compound’s structure allows it to interact with other biomolecules, potentially influencing enzyme activity and gene expression.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of alizarin complexone dihydrate involves the reaction of alizarin with iminodiacetic acid under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of alizarin complexone dihydrate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The final product is often purified through recrystallization to achieve the desired purity levels .

化学反応の分析

Types of Reactions: Alizarin fluorine Blue dihydrate undergoes various chemical reactions, including complexation, oxidation, and reduction. It forms stable complexes with metal ions, which is a key feature utilized in its analytical applications .

Common Reagents and Conditions:

Complexation: Alizarin fluorine Blue dihydrate reacts with metal ions such as calcium and fluoride to form colored complexes.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these reactions are less commonly utilized in practical applications.

Major Products Formed: The primary products formed from the reactions of alizarin complexone dihydrate are its metal complexes, which are used for analytical purposes .

類似化合物との比較

Alizarin Red S: Another derivative of alizarin, used primarily as a staining agent in biological research.

Calcein: A fluorescent dye used for labeling and detecting calcium in biological samples.

Purpurin: A compound similar to alizarin, used as a sensitizer in dye-sensitized solar cells.

Uniqueness: Alizarin fluorine Blue dihydrate is unique due to its specific ability to form stable complexes with fluoride ions, making it particularly valuable in analytical chemistry for fluoride determination .

特性

IUPAC Name |

2-[carboxylatomethyl-[(3,4-dihydroxy-9,10-dioxoanthracen-2-yl)methyl]azaniumyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO8/c21-13(22)7-20(8-14(23)24)6-9-5-12-15(19(28)16(9)25)18(27)11-4-2-1-3-10(11)17(12)26/h1-5,25,28H,6-8H2,(H,21,22)(H,23,24)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWIGYBONXWGOQE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3)C[NH+](CC(=O)[O-])CC(=O)[O-])O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14NO8- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427595 | |

| Record name | ZINC03861001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455303-00-1 | |

| Record name | ZINC03861001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 455303-00-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Alizarin complexone dihydrate in the study about β-catenin and bone response to loading?

A1: In the study "Deletion of a Single β‐Catenin Allele in Osteocytes Abolishes the Bone Anabolic Response to Loading" [], Alizarin complexone dihydrate was utilized as a bone staining agent. It was injected into mice three days before euthanization. This staining technique allows researchers to visualize and quantify newly formed bone. Following the injections of Alizarin complexone dihydrate and calcein (another bone staining agent), researchers were able to measure mineral apposition rates and analyze bone formation in response to mechanical loading in both control and β-catenin haploinsufficient mice. This contributed to the understanding of β-catenin's role in bone adaptation to mechanical stress.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[[(Z)-butan-2-ylideneamino]oxy-ethenyl-methylsilyl]oxybutan-2-imine](/img/structure/B1588588.png)